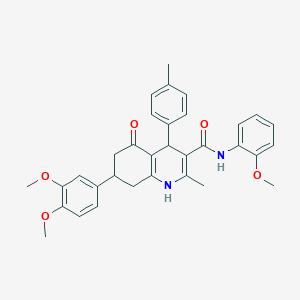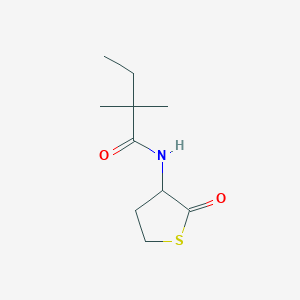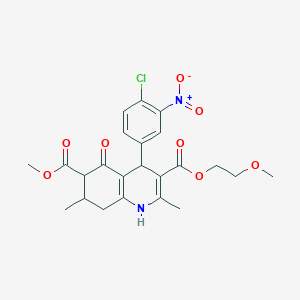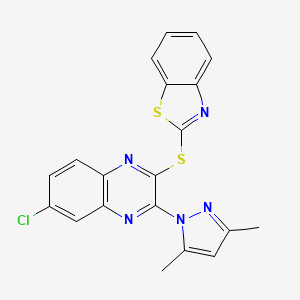![molecular formula C24H22N4O3S B11443302 2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11443302.png)
2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyridinylmethyl group, and a sulfanylideneimidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group:
Attachment of the Pyridinylmethyl Group: This can be done via a nucleophilic substitution reaction, where the pyridinylmethyl group is introduced using a suitable pyridine derivative.
Addition of the Methoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is attached to the imidazolidinone core.
Final Coupling with N-Phenylacetamide: The final step involves coupling the intermediate product with N-phenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-METHOXYPHENYL)IMINO]-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-THIOXOIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE
- **2-[(3-METHOXYPHENYL)IMINO]-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-THIOXOIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE
Uniqueness
The uniqueness of 2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-31-20-12-7-11-19(14-20)28-23(30)21(15-22(29)26-17-8-3-2-4-9-17)27(24(28)32)16-18-10-5-6-13-25-18/h2-14,21H,15-16H2,1H3,(H,26,29) |
InChI Key |
BONZTRAAIKUFAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B11443228.png)

![2-phenyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11443234.png)
![Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B11443241.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-[(1-phenylethyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11443247.png)


![N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B11443267.png)
![6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443273.png)

![N-(2-chlorobenzyl)-5-{2,4-dioxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}pentanamide](/img/structure/B11443290.png)

![ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443296.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443299.png)
